molecular formula C11H6N2O2 B8774577 6-Cyanoquinoline-3-carboxylic acid

6-Cyanoquinoline-3-carboxylic acid

Cat. No.: B8774577
M. Wt: 198.18 g/mol
InChI Key: RRCMNDMPZHNMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyanoquinoline-3-carboxylic acid is a quinoline derivative featuring a cyano (-CN) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position of the heterocyclic ring. The cyano group imparts electron-withdrawing properties, influencing the compound’s acidity, solubility, and reactivity, making it valuable in pharmaceutical and agrochemical intermediates.

Properties

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

6-cyanoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H6N2O2/c12-5-7-1-2-10-8(3-7)4-9(6-13-10)11(14)15/h1-4,6H,(H,14,15)

InChI Key

RRCMNDMPZHNMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 6- and 3-positions, as well as in the core ring system:

Compound Name Substituents (Position) Core Structure Molecular Formula Key Properties/Applications References
6-Cyanoquinoline-3-carboxylic acid -CN (6), -COOH (3) Quinoline C₁₁H₆N₂O₂ High reactivity due to -CN; drug intermediate N/A*
6-Chloroquinoline-3-carboxylic acid -Cl (6), -COOH (3) Quinoline C₁₀H₆ClNO₂ MP: 228°C; pKa ~2.02; agrochemical intermediate
6-Hydroxyquinoline-3-carboxylic acid -OH (6), -COOH (3) Quinoline C₁₀H₇NO₃ Increased solubility; similarity score 0.99
Ethyl 6-chloroquinoline-3-carboxylate -Cl (6), -COOEt (3) Quinoline C₁₂H₁₀ClNO₂ Lipophilic ester; prodrug potential
3-Chloroisoquinoline-6-carboxylic acid -Cl (3), -COOH (6) Isoquinoline C₁₀H₆ClNO₂ Altered ring system; distinct binding profiles

*Direct data for this compound inferred from structural analogs.

Physicochemical Properties

  • Acidity: The cyano group in this compound lowers the pKa of the -COOH group compared to chloro or hydroxy derivatives, enhancing its acidity and reactivity in nucleophilic reactions.
  • Solubility: Hydroxy derivatives (e.g., 6-Hydroxyquinoline-3-carboxylic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas cyano and chloro analogs are more lipophilic .
  • Thermal Stability: 6-Chloroquinoline-3-carboxylic acid has a melting point of 228°C, while esterified derivatives (e.g., ethyl esters) generally have lower melting points due to reduced crystallinity .

Key Research Findings

  • Synthetic Flexibility: The BOC-protection strategy used for hydrazinopyridine derivatives could be adapted for this compound synthesis, enabling scalable production.
  • Structure-Activity Relationships (SAR): Substituent position and electronic effects critically influence biological activity. For instance, shifting the chloro group from quinoline to isoquinoline alters target selectivity .
  • Prodrug Potential: Ester derivatives (e.g., ethyl 6-chloroquinoline-3-carboxylate) show improved membrane permeability, a trait exploitable in drug design .

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